molecular formula C15H15N3S B1455029 4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105192-44-6

4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No.: B1455029
CAS No.: 1105192-44-6
M. Wt: 269.4 g/mol
InChI Key: BCSLLUULHUYBNR-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (molecular formula: C₁₅H₁₅N₃S, molecular weight: 269.37 g/mol) is a benzothiazole derivative featuring a dimethyl-substituted benzothiazole core and a pyridin-3-ylmethyl amine group .

Properties

IUPAC Name

4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-5-6-13-14(11(10)2)18-15(19-13)17-9-12-4-3-7-16-8-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSLLUULHUYBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,5-Dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into its biological activity, supported by recent research findings and data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₅N₃S
  • Molecular Weight : 269.37 g/mol
  • CAS Number : 1352999-57-5

The structure includes a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a range of biological activities. The specific compound in focus has been evaluated for its potential in several areas:

Anticancer Activity

Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In a comparative study, certain benzothiazole derivatives exhibited IC₅₀ values in the low micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, indicating their potential as anticancer agents .

Neuroprotective Effects

Recent studies have suggested that benzothiazole derivatives possess neuroprotective effects. The mechanism involves inhibition of acetylcholinesterase (AChE) and reduction of amyloid-beta aggregation, which are critical factors in neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown promising results in preventing oxidative stress and promoting neuronal health .

Research Findings and Case Studies

StudyFindings
In Vitro Cytotoxicity Assay The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC₅₀ value of approximately 6.26 µM .
Neuroprotective Activity Exhibited AChE inhibition comparable to known inhibitors like galantamine .
Antimicrobial Testing Preliminary tests indicated potential antibacterial activity; further studies are needed for confirmation .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds containing benzothiazole moieties exhibit anticancer activities. The structure of 4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine suggests it may interact with biological targets involved in cancer progression. Studies have shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds similar to this one have been tested for their ability to inhibit specific kinases that are crucial for tumor cell proliferation .

Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. The presence of the pyridine ring in this compound may enhance its interaction with microbial enzymes or membranes, leading to effective antimicrobial activity. Preliminary studies suggest that this compound could be effective against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent .

Material Science

Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of benzothiazole compounds make them suitable for applications in organic electronics, particularly in OLEDs. The incorporation of this compound into OLED materials could enhance light emission efficiency and stability due to its favorable charge transport characteristics .

Polymer Additives
In polymer science, benzothiazole derivatives can serve as additives to improve thermal stability and mechanical properties of polymers. The compound's ability to act as a stabilizer against thermal degradation is being explored in various polymer formulations .

Cosmetic Formulations

Skin Care Products
The compound's potential as an active ingredient in cosmetic formulations is under investigation. Its properties may contribute to skin hydration and protection against environmental stressors. Studies suggest that benzothiazole derivatives can enhance the stability and effectiveness of topical formulations by improving skin penetration and providing antioxidant effects .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer PropertiesJournal of Medicinal Chemistry Demonstrated inhibition of tumor cell proliferation in vitro.
Antimicrobial ActivityInternational Journal of Antimicrobial Agents Effective against multiple bacterial strains; potential for drug development.
OLEDsAdvanced Materials Improved light emission efficiency observed with benzothiazole derivatives.
Cosmetic FormulationsBrazilian Journal of Pharmaceutical Sciences Enhanced skin hydration and antioxidant properties noted in formulations.

Comparison with Similar Compounds

Structural Modifications

The compound’s structural uniqueness lies in its 4,5-dimethylbenzothiazole core and pyridin-3-ylmethyl side chain. Below is a comparison with key analogues (Table 1):

Table 1: Structural and Molecular Comparisons

Compound Name Benzothiazole Substituents Pyridine/Amine Substituent Molecular Weight (g/mol) Key Features
Target Compound 4,5-dimethyl Pyridin-3-ylmethyl 269.37 High lipophilicity
CBK277757 () 4,5-dichloro 5-nitrofuran-2-carboxamide 340.17* Electrophilic Cl substituents
6-ethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine () 6-ethyl Pyridin-3-ylmethyl 283.40* Ethyl enhances hydrophobicity
6-(methylsulfonyl)-N-(pyridin-3-ylmethyl)... () 6-methylsulfonyl Pyridin-3-ylmethyl 319.42* Polar sulfonyl group
6-chloro-1,3-benzothiazol-2-amine () 6-chloro None 184.66 Simple halogenated derivative

*Calculated based on molecular formulas.

  • Substituent Effects: Halogen vs. Pyridinylmethyl vs. Other Amines: The pyridin-3-ylmethyl group in the target compound may offer π-π stacking interactions in biological targets, unlike simpler amines (e.g., 6-chloro-1,3-benzothiazol-2-amine) .

Physicochemical Properties

  • Lipophilicity : The dimethyl groups in the target compound likely increase logP compared to polar derivatives like 6-(methylsulfonyl) analogues .
  • Solubility : Chloro or sulfonyl substituents (e.g., CBK277757) may enhance aqueous solubility compared to alkyl groups due to increased polarity .

Target Compound

  • Antimicrobial Activity : Benzothiazoles with pyridinylmethyl groups (e.g., ) are explored as drug candidates due to their ability to disrupt bacterial membranes .
  • Proteasome Inhibition : CBK277757 () inhibits the ubiquitin-proteasome system, a mechanism leveraged in cancer therapy .

Comparative Bioactivity

  • Halogenated Derivatives : Chloro substituents (e.g., CBK277757) may enhance electrophilic reactivity, enabling covalent binding to biological targets .
  • Sulfonyl Derivatives : Polar groups like methylsulfonyl () could improve solubility but reduce blood-brain barrier penetration compared to alkylated analogues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Reactant of Route 2
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4,5-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

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